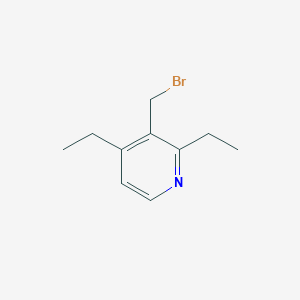
3-(Bromomethyl)-2,4-diethylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Bromomethyl)-2,4-diethylpyridine is a useful research compound. Its molecular formula is C10H14BrN and its molecular weight is 228.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
The compound is recognized for its role as a versatile intermediate in organic synthesis and medicinal chemistry. Its derivatives have shown promise in treating various conditions, including:
- Allergic Rhinitis : Compounds derived from 3-(Bromomethyl)-2,4-diethylpyridine have been linked to increased activity against c-Met kinases, which are implicated in non-small-cell lung carcinomas and other malignancies .
- Cancer Treatment : Research indicates that derivatives of this compound exhibit heightened activity against cancer-related pathways, particularly those involving p38 MAP kinases .
Table 1: Summary of Biological Activities
| Application Area | Target Condition | Mechanism of Action |
|---|---|---|
| Allergic Rhinitis | Seasonal allergies | Inhibition of c-Met kinases |
| Cancer Treatment | Non-small-cell lung carcinoma | Modulation of kinase activity |
| Inflammatory Diseases | Rheumatoid arthritis | p38 MAP kinase inhibition |
Biological Interactions
The presence of the bromomethyl group allows for specific interactions with nucleophilic sites in proteins or nucleic acids. This property is particularly useful in drug design where selective targeting is crucial. For instance, studies have shown that compounds derived from this compound can modify protein structures through covalent bonding, potentially altering their function and stability .
Case Study: Interaction with CD4 Protein
A notable case study explored the interactions of this compound derivatives with the human CD4 protein. These compounds were found to selectively down-modulate CD4 expression on human cells, demonstrating potential as HIV entry inhibitors . This highlights the compound's utility in developing therapeutic agents targeting specific biological pathways.
Propiedades
Fórmula molecular |
C10H14BrN |
|---|---|
Peso molecular |
228.13 g/mol |
Nombre IUPAC |
3-(bromomethyl)-2,4-diethylpyridine |
InChI |
InChI=1S/C10H14BrN/c1-3-8-5-6-12-10(4-2)9(8)7-11/h5-6H,3-4,7H2,1-2H3 |
Clave InChI |
MELWJXNMJJVEGV-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C(=NC=C1)CC)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















